molecular formula C21H20FN3O2S2 B2935922 3-butyl-2-((2-(4-fluorophenoxy)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242960-13-9

3-butyl-2-((2-(4-fluorophenoxy)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2935922
CAS RN: 1242960-13-9
M. Wt: 429.53
InChI Key: PULDXNFEXMFSMS-UHFFFAOYSA-N
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Description

3-butyl-2-((2-(4-fluorophenoxy)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H20FN3O2S2 and its molecular weight is 429.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural characterization of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, including those similar to 3-butyl-2-((2-(4-fluorophenoxy)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one, have been extensively studied. These compounds are synthesized through various green and efficient methods, such as the one-step synthesis approach for thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, highlighting the importance of step economy, reduced catalyst loading, and easy purification processes in the creation of pharmacologically significant compounds (Shi et al., 2018). Additionally, novel synthesis methods for substituted thienopyrimidines have demonstrated their potential antibacterial applications, indicating the broader pharmacological significance of these compounds (More et al., 2013).

Pharmacological Potential

The pharmacological potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is significant, with studies exploring their analgesic, anti-inflammatory, and antimicrobial activities. For instance, the synthesis of 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters has revealed promising analgesic, anti-inflammatory, and anticonvulsant activities, alongside significant antimicrobial activity demonstrated by thienylthioureas (Devani et al., 1976). This highlights the versatility and potential therapeutic applications of these compounds.

properties

IUPAC Name

5-butyl-4-[2-(4-fluorophenoxy)ethylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S2/c1-2-3-11-25-20(26)18-17(16-5-4-10-23-19(16)29-18)24-21(25)28-13-12-27-15-8-6-14(22)7-9-15/h4-10H,2-3,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULDXNFEXMFSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-2-((2-(4-fluorophenoxy)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

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